molecular formula C15H10N2O6 B3256444 (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate CAS No. 27019-24-5

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate

Cat. No.: B3256444
CAS No.: 27019-24-5
M. Wt: 314.25 g/mol
InChI Key: CANXXSOCHLOIOM-XCVCLJGOSA-N
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Description

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate is an organic compound characterized by the presence of nitro groups attached to phenyl rings and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 4-nitrophenylacetic acid with 4-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can be reduced to amino groups in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate involves its interaction with molecular targets through its nitro and acrylate groups. The nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of a phenyl ester group.

    Methyl 3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of a phenyl ester group.

Uniqueness

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate is unique due to the presence of two nitrophenyl groups, which enhance its reactivity and potential for various applications. The combination of nitro and acrylate functionalities makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-15(23-14-8-6-13(7-9-14)17(21)22)10-3-11-1-4-12(5-2-11)16(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANXXSOCHLOIOM-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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